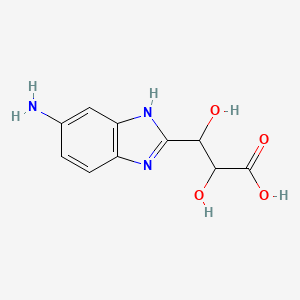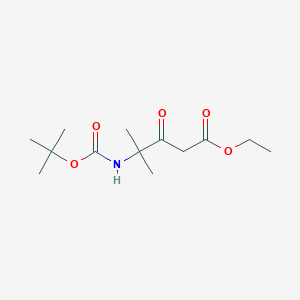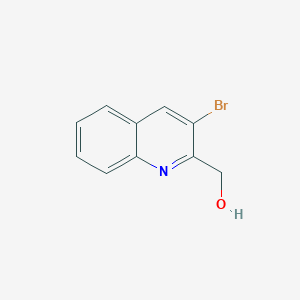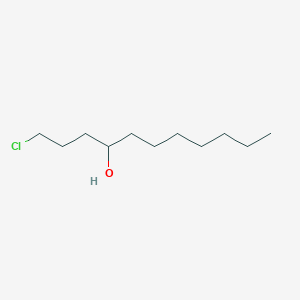
1-Chloroundecan-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloroundecan-4-OL is an organic compound with the molecular formula C11H23ClO It is a chlorinated alcohol, where a chlorine atom is attached to the first carbon of an undecane chain, and a hydroxyl group is attached to the fourth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloroundecan-4-OL can be synthesized through several methods. One common approach involves the chlorination of undecanol. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps for purification, such as distillation or recrystallization, to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloroundecan-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form undecane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of 1-Chloroundecan-4-one or 1-Chloroundecanoic acid.
Reduction: Formation of undecane.
Substitution: Formation of various substituted undecanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloroundecan-4-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Chloroundecan-4-OL depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s solubility, reactivity, and overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloroundecane: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
Undecan-4-OL:
1-Bromoundecan-4-OL: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
Uniqueness
1-Chloroundecan-4-OL is unique due to the presence of both a chlorine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
54131-64-5 |
|---|---|
Molekularformel |
C11H23ClO |
Molekulargewicht |
206.75 g/mol |
IUPAC-Name |
1-chloroundecan-4-ol |
InChI |
InChI=1S/C11H23ClO/c1-2-3-4-5-6-8-11(13)9-7-10-12/h11,13H,2-10H2,1H3 |
InChI-Schlüssel |
TVRAIOJBLNZIQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CCCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate](/img/structure/B13898051.png)
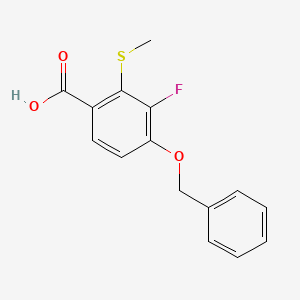
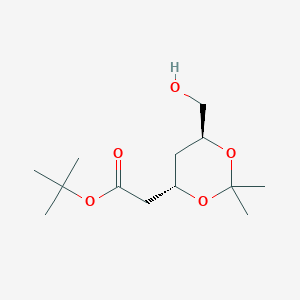

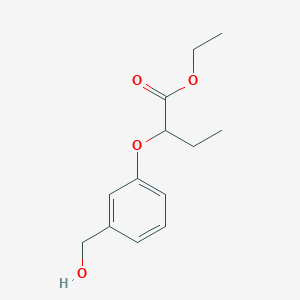
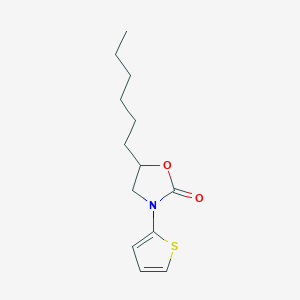
![2-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13898097.png)
![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)

